molecular formula C11H16ClN B13484592 1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13484592
M. Wt: 197.70 g/mol
InChI Key: SMFZNKCALYSXGB-UHFFFAOYSA-N
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Description

1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClN. It is a crystalline solid that can appear as white to off-white powder. This compound is part of the indane family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reduction of 1,6-dimethyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethylindane: A structurally similar compound without the amine group.

    2,3-dihydro-1H-inden-1-amine: Lacks the methyl groups at positions 1 and 6.

    1,6-dimethyl-2,3-dihydro-1H-inden-1-one: The ketone analog of the compound.

Uniqueness

1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both methyl groups and the amine functionality, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

1,6-dimethyl-2,3-dihydroinden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-3-4-9-5-6-11(2,12)10(9)7-8;/h3-4,7H,5-6,12H2,1-2H3;1H

InChI Key

SMFZNKCALYSXGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2(C)N)C=C1.Cl

Origin of Product

United States

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